ISOTHIAZOLE-4-CARBONITRILE
Overview
Description
ISOTHIAZOLE-4-CARBONITRILE is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound has gained significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.
Mechanism of Action
Mode of Action
Isothiazoles in general are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Isothiazoles are known to be involved in a variety of biochemical pathways due to their wide biological activity .
Result of Action
Isothiazoles in general are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Isothiazole-4-Carbonitrile is part of the thiazole family, which has been found to have diverse biological activities .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of such compounds can be influenced by various factors, including the presence of transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The localization of such compounds can be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: ISOTHIAZOLE-4-CARBONITRILE can be synthesized through various methods. One common method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromothis compound) in moderate yields . Another method involves the treatment of 5,5-dithiobis(3-halo-4-isothiazolecarbonitrile) with a halogenating agent (chlorine or bromine), followed by mild heating to induce cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: ISOTHIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogenation and nucleophilic substitution reactions are common, where halogen atoms or other nucleophiles replace hydrogen atoms on the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as thiols or amines, are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated isothiazoles and various substituted derivatives.
Scientific Research Applications
ISOTHIAZOLE-4-CARBONITRILE has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antiviral activity against human rhinoviruses, making it a candidate for antiviral drug development.
Medicine: Its derivatives are being explored for their potential use as antifungal and antibacterial agents.
Industry: this compound and its derivatives are used in the development of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
3,5-Dichloro-4-isothiazolecarbonitrile: This compound shares a similar structure but has chlorine atoms at the 3 and 5 positions.
3,5-Bis((2-oxopropyl)thio)-4-isothiazolecarbonitrile: This derivative has additional thio and oxo groups, making it structurally more complex.
Uniqueness: ISOTHIAZOLE-4-CARBONITRILE is unique due to its simple structure and the presence of a nitrile group, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
1,2-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPFRDEUKBLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192371 | |
Record name | 4-Isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3912-37-6 | |
Record name | 4-Isothiazolecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.